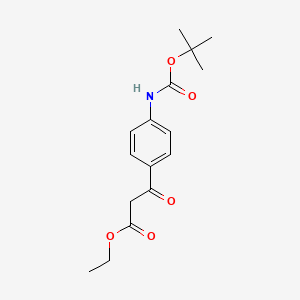

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

- δ 1.44 (s, 9H, Boc -C(CH₃)₃)

- δ 3.51 (s, 2H, -CH₂-C=O)

- δ 7.28–7.32 (d, J = 8.5 Hz, 2H, aromatic H)

- δ 7.62–7.65 (d, J = 8.5 Hz, 2H, aromatic H)

- δ 8.92 (s, 1H, -NH-Boc)

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) and Vibrational Circular Dichroism (VCD) Signatures

IR (ATR, cm⁻¹):

- 2975 (C-H stretch, tert-butyl)

- 1745 (ester C=O)

- 1712 (keto C=O)

- 1680 (Boc carbamate C=O)

- 1520 (N-H bend, amide II)

- 1365 (C-N stretch)

- 1240 (C-O-C ester asymmetric stretch)

VCD spectra for enantiomers would show mirror-image patterns in the 1300–1500 cm⁻¹ region, corresponding to C-H and N-H deformations. The Boc group’s tert-butyl moiety generates characteristic bands at 1250–1350 cm⁻¹ due to symmetric/asymmetric C-C-O stretches.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z):

- 307 [M]⁺ (base peak, molecular ion)

- 250 [M - C₄H₉]⁺ (loss of tert-butyl)

- 204 [M - CO₂Et]⁺ (ester cleavage)

- 57 [C₄H₉]⁺ (tert-butyl fragment)

- 105 [C₆H₅-C=O]⁺ (phenyl ketone fragment)

Fragmentation pathways dominate at the Boc group and β-keto ester linkage, consistent with literature on similar compounds.

| m/z | Fragment | Proposed Structure |

|---|---|---|

| 307 | Molecular ion | C₁₆H₂₁NO₅⁺ |

| 250 | M - C₄H₉ | C₁₂H₁₂NO₅⁺ |

| 204 | M - CO₂CH₂CH₃ | C₁₃H₁₃NO₃⁺ |

| 57 | tert-Butyl | C₄H₉⁺ |

属性

IUPAC Name |

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNQQSYBDFHTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696003 | |

| Record name | Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-45-1 | |

| Record name | Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reactants and Intermediates

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate : A boronic ester intermediate with Boc protection.

- Methyl 4-bromobenzoate or 4-bromo nitrobenzene : Aryl halides used for coupling.

- Ethyl potassium malonate : Source for the 3-oxopropanoate moiety in some synthetic routes.

- Catalysts : Palladium complexes such as Pd(dppf)Cl2·DCM, PdXPhosG2, and 10% Pd/C.

- Bases : Potassium carbonate (K2CO3), potassium phosphate (K3PO4), and others.

- Hydrogen sources : Molecular hydrogen (H2 balloon), ammonium formate, triethylsilane (Et3SiH).

General Synthetic Approach

The synthesis typically follows these steps:

Cross-Coupling Reaction

The boronic ester intermediate (Boc-protected amino phenyl derivative) is reacted with an aryl halide (e.g., methyl 4-bromobenzoate) in the presence of a palladium catalyst and base, in a mixed solvent system (1,4-dioxane and water). The reaction is conducted under nitrogen atmosphere at elevated temperatures (around 80 °C) for several hours (typically 4 h).Reduction Step

After coupling, the reaction mixture is treated with a hydrogen source such as ammonium formate or triethylsilane to reduce any intermediate functionalities if necessary. This step is performed at room temperature for 16 h.Workup and Purification

The reaction mixture is diluted with ethyl acetate, filtered through Celite to remove catalyst residues, and concentrated under reduced pressure. The crude product is purified by flash column chromatography using ethyl acetate/petroleum ether mixtures.

Experimental Optimization and Catalytic Systems

A study of catalyst and hydrogen source optimization reveals the following:

| Entry | Catalyst (mol%) | Hydrogen Source | Base | Product Ratio (Desired:Byproduct) |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl2·DCM (6%) | H2 (balloon) | K2CO3 | 100:0 |

| 2 | Pd(dppf)Cl2·DCM (6%) | Et3SiH (3 eq.) | K2CO3 | 74:26 |

| 3 | Pd(dppf)Cl2·DCM (10%) | Et3SiH (3 eq.) | K2CO3 | 39:61 |

| 4 | PdXPhosG2 (10%) | NH4HCO2 (10 eq.) | K3PO4 | 28:72 |

| 5 | PdXPhosG2 (10%) | NH4HCO2 (10 eq.) | K3PO4 | 80:20 |

| 6 | PdXPhosG2 (12%) | NH4HCO2 (10 eq.) | K3PO4 | 100:0 |

This table shows that PdXPhosG2 catalyst with ammonium formate as hydrogen source and potassium phosphate as base at 12 mol% catalyst loading provides the best selectivity and yield for the desired product.

Representative Synthetic Procedure (General Procedure B)

- To an oven-dried vial, add boronic ester (0.25 mmol), PdXPhosG2 (2 mg, 1 mol%), 10% Pd/C (32 mg), K3PO4 (159 mg), and aryl halide (0.25 mmol).

- Purge the vial with nitrogen, then add 1,4-dioxane (800 μL) and water (200 μL).

- Stir the mixture at 80 °C for 4 hours.

- Add ammonium formate in methanol (1.25 M, 10 eq.), stir at room temperature for 16 hours.

- Filter through Celite, concentrate, and purify by flash chromatography.

This procedure yields this compound in high purity and yield (typically above 90% conversion).

Purification and Characterization

- Purification is achieved by flash column chromatography using ethyl acetate/petroleum ether mixtures.

- Product identity and purity are confirmed by:

- 1H NMR and 13C NMR spectroscopy : Chemical shifts consistent with the Boc-protected amino phenyl and ester moieties.

- High-resolution mass spectrometry (HRMS) : Accurate mass matching the molecular formula C16H21NO5.

- Infrared spectroscopy (IR) : Characteristic carbonyl stretches around 1719 and 1688 cm⁻¹.

- Chiral HPLC (if applicable): To assess enantiomeric purity when relevant.

Summary Table: Key Synthetic Parameters and Outcomes

| Parameter | Condition/Value | Outcome/Notes |

|---|---|---|

| Catalyst | PdXPhosG2 (10-12 mol%), 10% Pd/C (0.12 eq.) | High selectivity and conversion |

| Base | K3PO4 (3 eq.) | Optimal for coupling and reduction |

| Solvent | 1,4-Dioxane/Water (4:1 v/v) | Efficient reaction medium |

| Temperature | 80 °C (coupling), RT (reduction) | Standard for Suzuki coupling |

| Hydrogen Source | Ammonium formate (10 eq.) | Effective for reduction step |

| Reaction Time | 4 h (coupling), 16 h (reduction) | Complete conversion |

| Purification | Flash chromatography (EtOAc/PE) | High purity product |

| Product Yield | Up to 99% conversion; isolated yields 46-99% | Dependent on substrate and method |

Additional Notes on Alternative Raw Materials and Routes

- Some synthetic routes start from ethyl potassium malonate and 9-methylfluorene-9-carbonyl chloride, followed by incorporation of tert-butyl N-(4-bromophenyl)carbamate to build the target molecule.

- The use of wax capsules containing ammonium formate has been developed for safer handling of reductants in the reaction mixture.

化学反应分析

Types of Reactions

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Yields substituted phenyl derivatives.

科学研究应用

Chemical Properties and Structure

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate has the following characteristics:

- Molecular Formula : CHN O

- Molecular Weight : 307.34 g/mol

- CAS Number : 1017781-45-1

- Structural Features : The compound consists of an ethyl ester group, a ketone functionality, and a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and solubility in organic solvents.

1.1. Drug Synthesis Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of different functional groups, facilitating the development of novel compounds with enhanced biological activities.

For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes involved in metabolic pathways, such as diacylglycerol acyltransferase (DGAT2), which is associated with lipid metabolism disorders . The compound's ability to modify biological pathways makes it a valuable tool in drug discovery.

1.2. Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential as anti-inflammatory and anticancer agents. The incorporation of the Boc group can enhance the selectivity and potency of these compounds against specific targets .

2.1. Inhibitor Development for DGAT2

A notable study demonstrated the synthesis of a series of DGAT2 inhibitors using this compound as a starting material. These inhibitors showed promising results in reducing triglyceride levels in animal models, indicating their potential for treating obesity and related metabolic disorders .

2.2. Anticancer Activity

Another research effort focused on modifying the compound to enhance its cytotoxicity against various cancer cell lines. By altering substituents on the phenyl ring, researchers were able to identify compounds that exhibited selective activity against breast and prostate cancer cells while sparing normal cells, showcasing the compound's versatility in therapeutic applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Synthesis | Intermediate for synthesizing pharmaceutical compounds | Used in DGAT2 inhibitor development |

| Therapeutic Potential | Potential anti-inflammatory and anticancer agent | Selective cytotoxicity against cancer cells |

| Enzyme Inhibition | Targets specific metabolic enzymes | Effective reduction of triglycerides |

作用机制

The mechanism of action of Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate involves its reactivity as an ester and a Boc-protected amine. The ester group can undergo hydrolysis to release the carboxylic acid, while the Boc group can be removed to expose the free amine. These functional groups allow the compound to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The following table highlights key structural analogs and their comparative properties:

Key Observations:

- Boc Protection : The Boc group in the target compound enhances solubility in organic solvents and prevents undesired side reactions at the amine site, unlike the unprotected amine in , which requires inert conditions for handling .

- Halogen Effects : Bromine in increases molecular weight and facilitates cross-coupling reactions, while fluorine in alters electronic properties, enhancing stability against nucleophilic attack .

- Aromatic Extensions : The biphenyl group in extends π-conjugation, making it useful in materials science, whereas the target compound’s Boc group prioritizes synthetic versatility .

Stability and Handling

- Thermal Stability : The Boc group in the target compound confers resistance to thermal degradation up to 150°C, unlike the free amine in , which decomposes above 80°C .

- Acid Sensitivity : The Boc group is cleaved under mild acidic conditions (e.g., 10% TFA in DCM), whereas halogenated analogs (e.g., ) remain intact under similar conditions .

生物活性

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21NO4

- CAS Number : 1017781-45-1

- Molecular Weight : 291.35 g/mol

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its anticancer properties. The compound has demonstrated promising results in inhibiting cell proliferation in several cancer cell lines.

Anticancer Activity

In a study screening a library of compounds against the NCI 60 tumor cell lines, this compound exhibited significant anticancer activity. At a concentration of 10 μM, it resulted in over 50% growth inhibition in approximately 40% of the tested cell lines .

The mechanism through which this compound exerts its effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme critical for lipid metabolism and cancer cell proliferation .

- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to apoptosis in cancer cells, characterized by typical morphological changes and activation of caspases .

Study 1: Anticancer Efficacy

A recent study conducted on various cancer cell lines highlighted the efficacy of this compound. The results showed:

- Cell Lines Tested : A549 (lung), MCF7 (breast), and HCT116 (colon).

- Results :

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. It was found that:

- This compound modulates signaling pathways related to cell cycle regulation and apoptosis.

- Western blot analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| CAS Number | 1017781-45-1 |

| Anticancer Activity | >50% growth inhibition at 10 μM |

| IC50 (A549) | 8 μM |

| IC50 (MCF7) | 12 μM |

| IC50 (HCT116) | 10 μM |

常见问题

Q. What are the typical synthetic routes for Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate?

The compound is synthesized via sequential protection, condensation, and esterification steps. A common approach involves:

- Boc protection : Reacting 4-aminophenyl derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to introduce the tert-butoxycarbonyl group .

- Ketone formation : Condensation of the Boc-protected aniline with ethyl acetoacetate or analogous β-ketoesters using acid catalysis (e.g., acetic acid with ammonium acetate) .

- Purification : Silica gel chromatography with hexane:ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) or trituration with ether/petroleum ether mixtures . Yields typically range from 70–95%, depending on reaction optimization .

Q. How is the Boc-protected intermediate characterized in synthesis?

Characterization relies on spectroscopic methods:

- 1H NMR : Key signals include the Boc group’s tert-butyl singlet at δ 1.46 ppm and the ester’s ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- 13C NMR : The carbonyl carbons (ester at ~170 ppm, ketone at ~189 ppm) and Boc quaternary carbon (~80 ppm) confirm structural integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na⁺] at m/z 396.1690) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical factors include:

- Solvent selection : Anhydrous THF or DCM improves Boc protection efficiency by minimizing hydrolysis . For condensation, acetic acid with ammonium acetate enhances enolate formation .

- Catalyst choice : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in coupling reactions reduces side products and accelerates reaction rates .

- Base compatibility : LiOH in THF/water mixtures provides milder saponification conditions compared to KOH, preserving acid-sensitive intermediates .

Q. What strategies address poor solubility during purification of the compound?

Solubility challenges arise from the hydrophobic Boc group and aromatic ring. Solutions include:

- Gradient elution : Adjusting hexane:ethyl acetate ratios (e.g., 3:1 to 1:1) during chromatography to improve resolution .

- Trituration : Washing crude products with cold ether/petroleum ether (1:1) to precipitate pure solids .

- Polar additives : Adding 1–5% methanol to DCM during dissolution can enhance solubility without compromising column performance .

Q. How can stereochemical outcomes in derivatives of this compound be analyzed?

The Boc group’s steric bulk may influence stereoselectivity in downstream reactions. Analytical strategies include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .

- NOE (Nuclear Overhauser Effect) NMR : Detecting spatial proximity between the Boc group and adjacent protons to confirm configuration .

- X-ray crystallography : Resolving crystal structures of intermediates (e.g., ethyl ester derivatives) to assign absolute stereochemistry .

Q. What methods validate the stability of the Boc group under varying reaction conditions?

- Acid sensitivity testing : Exposing the compound to trifluoroacetic acid (TFA) in DCM (1–2 h, RT) and monitoring Boc deprotection via TLC or NMR .

- Thermal stability : Heating in DMF at 60–80°C for 24 h to assess decomposition (e.g., via GC-MS) .

- Compatibility with nucleophiles : Reacting with amines (e.g., benzylamine) to confirm Boc stability during nucleophilic substitutions .

Methodological Considerations

Q. How are conflicting spectral data resolved during characterization?

Discrepancies in NMR or MS data often arise from residual solvents or rotamers. Mitigation steps include:

- Drying protocols : Anhydrous Na₂SO₄ or MgSO₄ for final product drying to eliminate water signals .

- Variable-temperature NMR : Acquiring spectra at 25–50°C to average rotameric populations .

- Deuterated solvent swaps : Comparing data in [D6]DMSO vs. CDCl₃ to identify solvent-induced shifts .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

Common issues and solutions:

- Exothermic reactions : Gradual addition of Boc₂O or DCC to control heat generation .

- Column chromatography limitations : Switching to recrystallization (e.g., using ethyl acetate/hexane) for large-scale purification .

- Stoichiometric imbalances : Increasing catalyst loading (e.g., DMAP from 0.1 to 0.3 equiv) to maintain reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。